

Spectroscopic Profile of 1-(4-Fluorophenylsulfonyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Fluorophenylsulfonyl)piperidine

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(4-Fluorophenylsulfonyl)piperidine**. Due to the limited availability of published experimental data for this specific compound, this document presents expected and representative spectroscopic values derived from closely related chemical analogs. Detailed experimental protocols for obtaining such data are also included, alongside a visual representation of the general experimental workflow.

Introduction

1-(4-Fluorophenylsulfonyl)piperidine is a chemical compound containing a piperidine ring attached to a 4-fluorophenylsulfonyl group. The spectroscopic analysis of this molecule is crucial for its identification, purity assessment, and structural elucidation, which are vital steps in chemical research and drug development. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data

While specific experimental data for **1-(4-Fluorophenylsulfonyl)piperidine** is not readily available in public databases, the following tables present expected values based on the analysis of analogous compounds, such as other N-arylsulfonylpiperidines and fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ^1H NMR Spectroscopic Data for **1-(4-Fluorophenylsulfonyl)piperidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 7.9	Multiplet	2H	Ar-H (ortho to SO_2)
~7.2 - 7.3	Multiplet	2H	Ar-H (ortho to F)
~3.0 - 3.2	Multiplet	4H	-N- CH_2 - (Piperidine)
~1.6 - 1.7	Multiplet	4H	- CH_2 - CH_2 - CH_2 - (Piperidine)
~1.5 - 1.6	Multiplet	2H	- CH_2 - CH_2 - CH_2 - (Piperidine)

Table 2: Expected ^{13}C NMR Spectroscopic Data for **1-(4-Fluorophenylsulfonyl)piperidine**

Chemical Shift (δ) ppm	Assignment
~165 (d, $^1\text{JCF} \approx 255$ Hz)	C-F
~135	Ar-C (ipso to SO_2)
~130 (d, $^3\text{JCF} \approx 9$ Hz)	Ar-CH (ortho to SO_2)
~116 (d, $^2\text{JCF} \approx 22$ Hz)	Ar-CH (ortho to F)
~47	-N- CH_2 - (Piperidine)
~25	- CH_2 - CH_2 - CH_2 - (Piperidine)
~23	- CH_2 - CH_2 - CH_2 - (Piperidine)

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for **1-(4-Fluorophenylsulfonyl)piperidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Strong	Aliphatic C-H stretch
~1590	Medium	Aromatic C=C stretch
~1350	Strong	Asymmetric SO ₂ stretch
~1160	Strong	Symmetric SO ₂ stretch
~1230	Strong	C-F stretch
~950	Medium	S-N stretch

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for **1-(4-Fluorophenylsulfonyl)piperidine**

m/z	Ion
243.07	[M] ⁺ (Molecular Ion)
159.01	[M - C ₅ H ₁₀ N] ⁺
84.08	[C ₅ H ₁₀ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[\[1\]](#)[\[2\]](#) The choice of solvent is critical

to avoid overlapping signals with the analyte.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation (Solid):
 - KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[\[3\]](#)[\[4\]](#) Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact.[\[3\]](#)

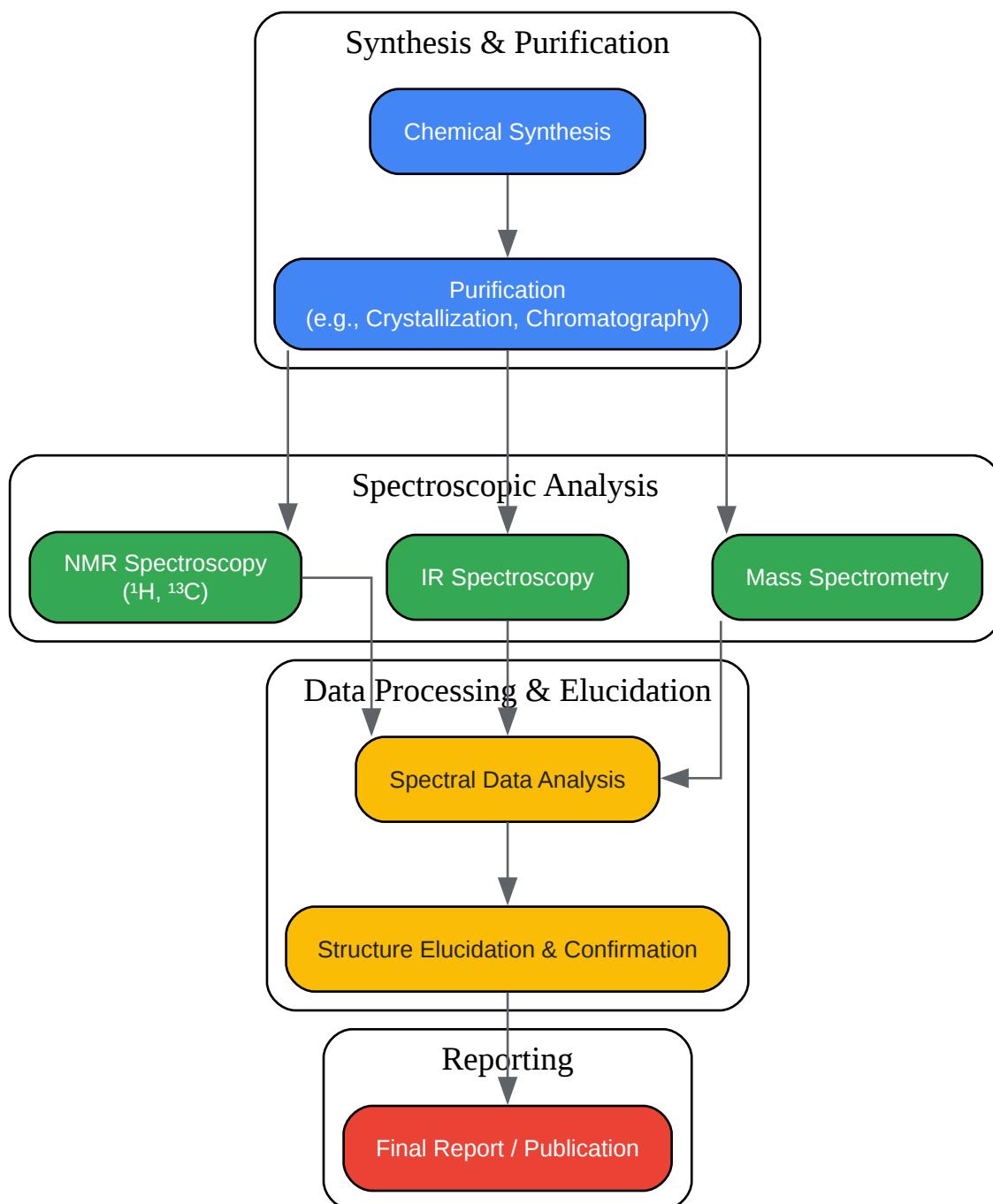
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure KBr pellet).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Typically, spectra are collected in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[5] Further dilute this stock solution to a final concentration of around 1-10 $\mu\text{g/mL}$.[5]
- Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a relevant m/z range.
 - For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like **1-(4-Fluorophenylsulfonyl)piperidine**.



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Caption: Workflow for Spectroscopic Analysis.

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